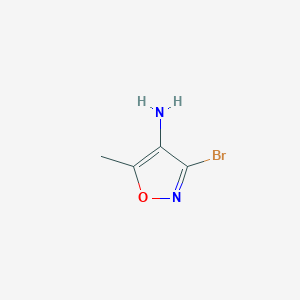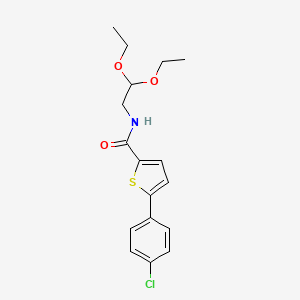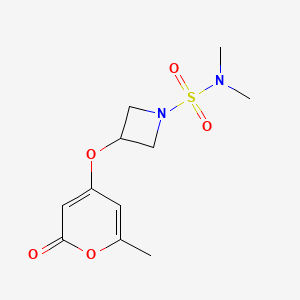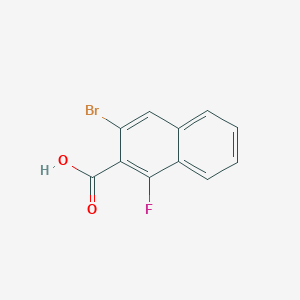
2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound features a benzene ring substituted with two chlorine atoms and a carboxamide group, which is further connected to a chromen-2-one derivative. It is a derivative of coumarin, a naturally occurring compound found in many plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide typically involves the following steps:
Coumarin Derivative Synthesis: : The starting material, 7-hydroxy-2-oxo-2H-chromen-3-yl, is synthesized from coumarin through hydroxylation.
Chlorination: : The benzene ring is chlorinated at the 2 and 4 positions to introduce chlorine atoms.
Amide Formation: : The carboxamide group is introduced by reacting the chlorinated benzene derivative with an amine source under suitable reaction conditions, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed for large-scale chemical reactions. The process would involve careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the chromen-2-one ring can be oxidized to form a ketone.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The chlorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: : Formation of a chromen-2-one derivative with a ketone group.
Reduction: : Formation of an amine derivative.
Substitution: : Formation of various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications across different fields:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : It can be used as a probe to study biological systems due to its fluorescent properties.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the presence of both chlorine atoms and the hydroxyl group on the chromen-2-one ring. Similar compounds include:
Coumarin: : A parent compound without the chlorine atoms.
Chlorinated Benzenecarboxamides: : Other compounds with similar chlorinated benzene rings but different substituents.
Hydroxycoumarins: : Compounds with hydroxyl groups on the chromen-2-one ring but without chlorine atoms.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of 2,4-dichloro-N-(7-hydroxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide.
Propiedades
IUPAC Name |
2,4-dichloro-N-(7-hydroxy-2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO4/c17-9-2-4-11(12(18)6-9)15(21)19-13-5-8-1-3-10(20)7-14(8)23-16(13)22/h1-7,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDWFOQLQYYPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-BROMOPHENYL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROPANAMIDE](/img/structure/B2806925.png)

![2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2806928.png)



![3-butyl-9-(4-chlorophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2806937.png)

![N-[(2-chloro-4-fluorophenyl)methyl]-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}acetamide](/img/structure/B2806940.png)
![4-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B2806941.png)

![N-[2-(4-Methoxyphenyl)ethyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2806943.png)
